Physicochemical Differentiation from Regioisomeric FPL 62064: Fragment-Like Properties for Lead Optimisation
N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine presents a substantially smaller, fragment-like physicochemical profile compared to the regioisomeric tool compound FPL 62064 [1]. The target compound has MW 203.24 g/mol, XLogP3 1.7, TPSA 39.1 Ų, 1 HBD, and 3 HBA, versus FPL 62064 with MW 265.31 g/mol, C16H15N3O formula, and a larger N1-phenyl substituent . This ~62 Da molecular weight reduction places the target compound squarely in fragment chemical space (MW < 250) with a ligand efficiency advantage for fragment-based screening approaches, while retaining the key 4-methoxyphenyl pharmacophore .
| Evidence Dimension | Molecular weight and drug-likeness parameters |
|---|---|
| Target Compound Data | MW 203.24 g/mol; XLogP3 1.7; TPSA 39.1 Ų; HBD 1; HBA 3; Rotatable bonds 3 |
| Comparator Or Baseline | FPL 62064 (N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-amine): MW 265.31 g/mol; formula C16H15N3O; contains N1-phenyl substituent adding ~62 Da |
| Quantified Difference | MW reduction of 62 Da (23.4% smaller); TPSA 39.1 vs. ~40.7 Ų (predicted); reduced rotatable bond count improves conformational rigidity |
| Conditions | PubChem computed properties (XLogP3, Cactvs TPSA) under standard conditions |
Why This Matters
Lower molecular weight and favourable TPSA support superior ligand efficiency metrics for fragment-based lead generation, enabling procurement as a starting scaffold with room for synthetic elaboration, unlike the more congested FPL 62064 scaffold.
- [1] PubChem Compound Summary CID 82537021. N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amine. Computed Properties. National Center for Biotechnology Information (2025). View Source
